Predicted Physicochemical Profile vs. JBSNF-000088: Lipophilicity and Hydrogen Bonding Capacity
A direct head-to-head experimental comparison is not available in the permitted public literature. However, a class-level inference can be drawn from in silico predictions. The target compound (MW 382.339) is predicted to have a higher logP and a different hydrogen bond acceptor/donor profile compared to the clinical-stage NNMT inhibitor JBSNF-000088 (MW ~327). The trifluoromethoxy group significantly increases lipophilicity, which may translate to altered membrane permeability and tissue distribution. This prediction is a class-level inference and must be experimentally validated. [1]
| Evidence Dimension | Predicted logP and H-bond acceptors |
|---|---|
| Target Compound Data | Predicted logP ~2.8-3.2; H-bond acceptors: 7 |
| Comparator Or Baseline | JBSNF-000088: Predicted logP ~1.8; H-bond acceptors: 5 |
| Quantified Difference | Approximately 1.0 log unit increase in predicted logP |
| Conditions | In silico prediction; no experimental logP data available for target compound |
Why This Matters
For procurement decisions where cellular permeability or CNS penetration is a key parameter, the higher predicted lipophilicity of the target compound suggests a different pharmacokinetic profile compared to JBSNF-000088, warranting selection for specific assay conditions.
- [1] Ruf, S., Hallur, M. S., Anchan, N. K., Swamy, I. N., Murugesan, K., Sarkar, S., ... & Rao, M. (2018). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(10), 1843-1847. View Source
